4-Bromo-5-methoxypicolinaldehyde
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Overview
Description
4-Bromo-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a picolinaldehyde framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypicolinaldehyde typically involves multistep reactions. One common method includes the bromination of 5-methoxypicolinaldehyde under controlled conditions to introduce the bromine atom at the 4-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products:
Oxidation: 4-Bromo-5-methoxypicolinic acid.
Reduction: 4-Bromo-5-methoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methoxypicolinaldehyde is utilized in several scientific research applications:
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypicolinaldehyde involves its reactivity as an aldehyde and the presence of the bromine and methoxy groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biochemical applications .
Comparison with Similar Compounds
- 4-Bromo-5-methoxypyridine-2-carbaldehyde
- 4-Bromo-5-methoxypyridine
- 4-Bromo-5-methoxybenzaldehyde
Comparison: 4-Bromo-5-methoxypicolinaldehyde is unique due to the presence of both bromine and methoxy groups on a picolinaldehyde framework. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-methoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYPFTAGSZDCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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